1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine
Description
1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine is a heterocyclic compound featuring a pyridine core substituted with a benzenesulfonyl group at the 3-position and methyl groups at the 4- and 6-positions. The 4-methylpiperazine moiety is attached to the pyridine ring via a nitrogen atom at the 2-position.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-13-15(2)19-18(21-11-9-20(3)10-12-21)17(14)24(22,23)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMJMRAERPSEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asCathepsin F . Cathepsin F is a cysteine protease involved in protein degradation and processing.
Biological Activity
1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine (referred to as Compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties. The following sections summarize the biological activity, mechanisms of action, and relevant research findings associated with Compound A.
Chemical Structure
The molecular structure of Compound A can be represented as follows:
This structure includes a benzenesulfonyl group, a pyridine ring, and a piperazine moiety, which are critical for its biological interactions.
Anticancer Properties
Several studies have explored the anticancer potential of compounds containing piperazine and pyridine structures. For example, compounds with similar frameworks have been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms. Although specific data on Compound A is scarce, the presence of the benzenesulfonyl group may enhance its interaction with cancer cell targets.
The biological activity of Compound A is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various physiological processes.
- Cell Signaling Modulation : Compounds with similar structures can influence cell signaling pathways involved in proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of acetylcholinesterase |
Case Study: Acetylcholinesterase Inhibition
A study conducted on structurally related compounds revealed that certain benzenesulfonamide derivatives exhibited potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values ranging from 0.050 µM to 25.30 µM. These findings suggest that Compound A may possess similar inhibitory capabilities due to its structural attributes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related piperazine and sulfonamide derivatives to elucidate its uniqueness. Below is a detailed analysis:
Structural Analogues with Modified Sulfonyl Groups
- 1-[3-(4-Chlorobenzenesulfonyl)-4-methyl-6-phenylpyridin-2-yl]-4-methylpiperazine (CAS: ZINC4501544):
This analogue replaces the benzenesulfonyl group with a 4-chlorobenzenesulfonyl substituent. The electron-withdrawing chlorine atom enhances metabolic stability but reduces solubility compared to the parent compound. Such modifications may influence binding affinity to targets like serotonin receptors due to altered electronic effects. - Sildenafil (Viagra) :
Sildenafil contains a 4-methylpiperazine linked to a pyrazolopyrimidine core via a sulfonamide group. While both compounds share sulfonamide and piperazine moieties, sildenafil’s pyrazolopyrimidine core confers specificity for PDE5 inhibition, whereas the pyridine-based structure of the target compound may target distinct pathways.
Piperazine Derivatives with Varying Aromatic Cores
- 1-[2-(5-Chloro-2-phenylbenzo[b]thiophen-3-yl)ethyl]-4-methylpiperazine (G. D. Searle & Co.): This compound replaces the pyridine ring with a benzo[b]thiophene system.
- 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine: The methylenedioxybenzyl group enhances lipophilicity, while the pyrimidine ring offers hydrogen-bonding sites absent in the target compound. Such differences may shift activity toward adenosine or histamine receptors.
Sulfonamide-Containing Piperazines
- The nitro group on the sulfonyl moiety introduces strong electron-withdrawing effects, which may enhance reactivity but decrease metabolic stability compared to the target compound’s unsubstituted benzenesulfonyl group.
- 1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine: Here, the benzenesulfonyl group is attached to a piperidine ring connected via a carbonyl group to the piperazine.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Pharmacological Target (Inferred) | LogP (Predicted) | Metabolic Stability |
|---|---|---|---|---|---|
| 1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine | Pyridine | 3-Benzenesulfonyl, 4,6-dimethyl | PDEs, serotonin receptors | ~3.2 | Moderate |
| 1-[3-(4-Chlorobenzenesulfonyl)-4-methyl-6-phenylpyridin-2-yl]-4-methylpiperazine | Pyridine | 3-(4-Cl-benzenesulfonyl), 4-methyl, 6-phenyl | Serotonin/Dopamine receptors | ~3.8 | High |
| Sildenafil | Pyrazolopyrimidine | 4-Methylpiperazine, ethoxyphenylsulfonyl | PDE5 | ~2.9 | Moderate |
| 1-[2-(5-Chloro-2-phenylbenzo[b]thiophen-3-yl)ethyl]-4-methylpiperazine | Benzo[b]thiophene | 5-Cl, ethyl linker | CNS receptors | ~4.1 | Low |
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4-chlorobenzenesulfonyl analogues) enhance metabolic stability but reduce solubility, as observed in analogues from .
- Structural Rigidity : Pyridine-based compounds (e.g., the target molecule) exhibit higher planarity than benzo[b]thiophene derivatives, favoring interactions with flat binding pockets (e.g., enzyme active sites).
- Piperazine Flexibility : The 4-methylpiperazine group in the target compound balances flexibility and basicity, enabling interactions with both hydrophobic and acidic residues in target proteins.
Q & A
Q. What are the key synthetic pathways for 1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with condensation of precursors like dehydroacetic acid and hydrazine derivatives. For example, refluxing in ethanol or acetic acid facilitates the formation of intermediates such as pyrazol-4-yl-1,3-butanedione derivatives . Optimization may include adjusting solvent systems (e.g., ethanol vs. acetic acid), temperature, and catalytic agents (e.g., concentrated HCl or sodium acetate) to improve yields. Monitoring via TLC and purification via silica gel chromatography are critical for isolating intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : Proton and carbon-13 NMR can confirm the presence of benzenesulfonyl, pyridine, and piperazine moieties by identifying characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, piperazine methyl groups at δ 2.3–2.5 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, piperazine derivatives often exhibit planar geometries at the sulfonyl group and chair conformations in the piperazine ring, which can be validated via crystallographic data .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyridine or piperazine rings) influence biological activity?
Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., benzenesulfonyl) enhance receptor-binding affinity by stabilizing charge interactions. For instance, replacing the benzenesulfonyl group with smaller substituents reduces steric hindrance but may decrease target specificity. Computational modeling (e.g., docking studies) paired with in vitro assays can validate these effects .
Q. What experimental discrepancies arise in synthesizing this compound, and how can they be resolved?
Contradictions in yield or purity often stem from:
- Hydrazine Reactivity : Competing side reactions during hydrazine condensation (e.g., formation of byproducts like pyrazoline derivatives) require strict stoichiometric control .
- Crystallization Challenges : Polymorphism in piperazine derivatives can lead to inconsistent melting points. Recrystallization in mixed solvents (e.g., ethanol/water) or slow cooling improves reproducibility .
Q. What strategies are effective for resolving crystallographic ambiguities in piperazine-containing compounds?
- High-Resolution Data : Use synchrotron radiation to collect data at <1 Å resolution, enabling precise electron density mapping of the sulfonyl and methyl groups.
- Twinned Data Refinement : SHELXL’s TWIN and BASF commands can model twinned crystals, common in piperazine derivatives due to their flexible rings .
Q. How can researchers identify potential pharmacological targets for this compound?
- Ligand-Based Screening : Compare structural motifs to known bioactive molecules. For example, the benzenesulfonyl-piperazine scaffold resembles dopamine D3 receptor ligands, suggesting CNS applications .
- Enzyme Inhibition Assays : Test against targets like PDE5 (using sildenafil analogs as positive controls) or fungal tyrosinase, leveraging the compound’s heterocyclic backbone for competitive inhibition .
Methodological Notes
- Synthesis Protocols : Refer to peer-reviewed procedures in Reports in Organic Chemistry and Acta Crystallographica for validated methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
